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Introduction

CH1055 is a small-molecule, near-infrared Il (NIR-II) fluorophore that has garnered significant
attention in the field of in vivo imaging.[1][2][3] Its emission in the NIR-Il window (1000-1700
nm) allows for deeper tissue penetration and higher resolution imaging compared to traditional
NIR-I fluorophores, primarily due to reduced photon scattering and minimal tissue
autofluorescence. This technical guide provides a comprehensive overview of the core spectral
properties of the CH1055 fluorophore, details the experimental protocols for their
determination, and offers visualizations of key experimental workflows.

Core Spectral Properties

The utility of a fluorophore is defined by its unique spectral characteristics. For CH1055, these
properties enable its application in high-contrast, deep-tissue imaging.

Quantitative Spectral Data

The following table summarizes the key spectral properties of the CH1055 fluorophore and its
derivatives as reported in the scientific literature. It is important to note that specific values for
the molar extinction coefficient and fluorescence lifetime of the parent CH1055 compound are
not readily available in published literature. Therefore, generalized experimental protocols for
their determination are provided in the subsequent section.
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Property Value Notes
Absorption Maximum (A_abs )  ~750 nm In solution.[4]
Commonly used excitation
Excitation Maximum (A_ex_) ~808 nm wavelength for in vivo imaging.
[1]
Falls within the NIR-1l window,
Emission Maximum (A_em_) ~1055 nm enabling deep-tissue imaging.

[1]14]

Quantum Yield (®)

Low in aqueous solution. For
CH1055-PEG, @ is ~0.3%.
The quantum vyield of a
sulfonated derivative, CH-4T, is
significantly enhanced upon
binding to proteins (e.g., in

Fetal Bovine Serum).

The low quantum yield is a
common characteristic of many

NIR-II organic dyes.

Molar Extinction Coefficient (g)

Not explicitly reported in the

literature.

A generalized protocol for its
determination is provided

below.

Fluorescence Lifetime (1)

Not explicitly reported in the

literature.

A generalized protocol for its
determination is provided

below.

Experimental Protocols

Accurate characterization of a fluorophore's spectral properties is crucial for its effective

application. The following are detailed methodologies for key experiments.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (€) is a measure of how strongly a chemical species absorbs

light at a given wavelength. It is a critical parameter for quantifying the concentration of a

substance from its absorbance.

Methodology:
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Preparation of a Stock Solution: Accurately weigh a small amount of CH1055 and dissolve it
in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.

Serial Dilutions: Perform a series of precise dilutions of the stock solution to obtain a range
of concentrations.

Spectrophotometer Measurement: Using a UV-Vis-NIR spectrophotometer, measure the
absorbance of each dilution at the absorption maximum (A_abs_ = 750 nm). Ensure the
absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

Beer-Lambert Law: Plot the absorbance at A_abs_ versus the concentration of CH1055.

Calculation: The molar extinction coefficient (€) is determined from the slope of the resulting
linear fit, according to the Beer-Lambert law: A = ecl, where A is the absorbance, c is the
molar concentration, and | is the path length of the cuvette (typically 1 cm).
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Workflow for Molar Extinction Coefficient Determination

Sample Preparation

Accurately weigh CH1055

'

Dissolve in solvent to create stock solution

i

Perform serial dilutions

Measurement

Measure absorbance of each dilution at Amax

'

Ensure absorbance is in linear range (0.1-1.0)

Data Analysis

Plot Absorbance vs. Concentration

i

Perform linear regression

'

Calculate € from the slope

Click to download full resolution via product page

Workflow for Molar Extinction Coefficient Determination

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/product/b12422057?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12422057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (®) represents the efficiency of the fluorescence process,
defined as the ratio of photons emitted to photons absorbed.

Methodology (Relative Method):

o Selection of a Standard: Choose a well-characterized fluorescent standard with a known
quantum yield and similar absorption and emission properties to CH1055 (e.g., IR-26 in a
suitable solvent).

o Preparation of Solutions: Prepare a series of dilute solutions of both the CH1055 sample and
the standard in the same solvent. The absorbance of these solutions at the excitation
wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

o Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation
wavelength (e.g., 808 nm).

o Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using
a spectrofluorometer, exciting at the same wavelength used for the absorbance
measurements.

e Data Analysis:
o Integrate the area under the emission spectrum for each solution.

o Plot the integrated fluorescence intensity versus the absorbance for both the CH1055
sample and the standard.

o The quantum yield of CH1055 (®_sample ) is calculated using the following equation:
® sample_ = ® std_* (m_sample_/m_std ) * (n_sample_"2/n_std_"2) where ®_std__
is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence
intensity versus absorbance, and n is the refractive index of the solvent.
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Workflow for Relative Quantum Yield Determination

Preparation

Select a suitable standard (e.g., IR-26)

'

Prepare dilute solutions of CH1055 and standard

Measurement

Measure absorbance at excitation wavelength (<0.1)

'

Record fluorescence emission spectra

Analysis

Integrate emission spectra

'

Plot Integrated Intensity vs. Absorbance

i

Calculate slopes for sample and standard

'

Calculate Quantum Yield using the comparative method

Click to download full resolution via product page

Workflow for Relative Quantum Yield Determination
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Determination of Fluorescence Lifetime

Fluorescence lifetime (1) is the average time a fluorophore spends in the excited state before

returning to the ground state. It is an intrinsic property that can be sensitive to the fluorophore's

environment.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation
(e.g., a laser diode at or near 808 nm) and a sensitive single-photon detector.

Sample Preparation: Prepare a dilute solution of CH1055 in the solvent of interest. The
concentration should be low enough to avoid aggregation and self-quenching.

Instrument Response Function (IRF): Measure the IRF of the system by using a scattering
solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.

Data Acquisition: Excite the CH1055 sample with the pulsed laser and collect the emitted
photons. The TCSPC electronics measure the time difference between the laser pulse and
the arrival of each photon at the detector. This process is repeated for a large number of
excitation cycles to build up a histogram of photon arrival times.

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of
exponentials for more complex decays) after deconvolution with the IRF. The fluorescence
lifetime (1) is the time constant of the exponential decay.
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Workflow for Fluorescence Lifetime Determination (TCSPC)

Setup & Preparation

Prepare dilute CH1055 solution

l

Configure TCSPC system with pulsed laser

Measufrement

Measure Instrument Response Function (IRF)

l

Acquire fluorescence decay data from CH1055

Analysis

Deconvolute data with IRF

i

Fit decay curve to an exponential function

i

Determine fluorescence lifetime (1)

Click to download full resolution via product page

Workflow for Fluorescence Lifetime Determination (TCSPC)
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Signaling Pathways and Logical Relationships

CH1055 is primarily utilized as an exogenous fluorescent probe for in vivo imaging and is not
known to be directly involved in endogenous signaling pathways. Its application in drug
development and research is centered on its ability to be conjugated to targeting moieties (e.g.,
antibodies, peptides) to visualize specific biological targets or processes. The logical
relationship in its application is therefore a workflow for targeted imaging.

Logical Workflow for Targeted Imaging with CH1055

CH1055 Fluorophore
Isslon NIR-II Fluorescence Imaging Data Analysis and Visualization

Targeting Moiety
(e.g., Antibody, Peptide)

In Vivo or In Vitro System

Click to download full resolution via product page
Logical Workflow for Targeted Imaging with CH1055

Conclusion

The CH1055 fluorophore represents a significant tool for advancing preclinical and potentially
clinical imaging due to its favorable spectral properties in the NIR-II window. While key
parameters such as its excitation and emission maxima are well-documented, a full
characterization of its molar extinction coefficient and fluorescence lifetime in various solvent
environments would further enhance its applicability and allow for more quantitative imaging
studies. The experimental protocols provided in this guide offer a roadmap for researchers to
obtain these critical data points and to fully harness the potential of this promising NIR-II
fluorophore.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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